molecular formula C2HCl2F2I B1596725 1,2-Dichloro-2,2-difluoro-1-iodoethane CAS No. 812-06-6

1,2-Dichloro-2,2-difluoro-1-iodoethane

Cat. No. B1596725
CAS RN: 812-06-6
M. Wt: 260.83 g/mol
InChI Key: DKUCKYGZQSGSOX-UHFFFAOYSA-N
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Description

1,2-Dichloro-2,2-difluoro-1-iodoethane (also known as Halothane) is a halogenated hydrocarbon that has been widely used as an inhalation anesthetic. It was first synthesized in 1951 by Phillips and co-workers and has since been used as a general anesthetic in both humans and animals.

Mechanism of Action

Halothane works by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain, leading to a decrease in neuronal activity and ultimately producing a state of unconsciousness. It also affects other neurotransmitter systems, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
Halothane has been shown to have a number of physiological effects, including a decrease in heart rate, blood pressure, and respiratory rate. It also causes muscle relaxation and can lead to hypothermia. Halothane has been associated with a number of adverse effects, including liver toxicity, malignant hyperthermia, and cardiac arrhythmias.

Advantages and Limitations for Lab Experiments

Halothane has been widely used in laboratory experiments due to its well-established anesthetic properties and ease of administration. However, its use has been limited by its potential for toxicity and the availability of newer, safer anesthetics.

Future Directions

Future research on Halothane may focus on developing safer and more effective anesthetics, as well as investigating the mechanisms of action of other anesthetics. Additionally, research may explore the potential therapeutic uses of Halothane in conditions such as epilepsy and chronic pain.

Scientific Research Applications

Halothane has been extensively studied for its anesthetic properties and has been used as a standard for testing the effectiveness of other anesthetics. It has also been used in research to study the effects of anesthetics on the nervous system and to investigate the mechanisms of action of other anesthetics.

properties

IUPAC Name

1,2-dichloro-1,1-difluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl2F2I/c3-1(7)2(4,5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUCKYGZQSGSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374167
Record name 1,2-Dichloro-2,2-difluoro-1-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

812-06-6
Record name 1,2-Dichloro-2,2-difluoro-1-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-2,2-difluoro-1-iodoethane
Reactant of Route 2
1,2-Dichloro-2,2-difluoro-1-iodoethane
Reactant of Route 3
1,2-Dichloro-2,2-difluoro-1-iodoethane
Reactant of Route 4
1,2-Dichloro-2,2-difluoro-1-iodoethane

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